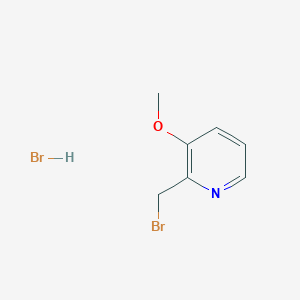
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a fused bicyclic system, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine . Another approach involves the use of copper(II) salts to facilitate the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and halogenated derivatives. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a valuable tool for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
Uniqueness
Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- stands out due to its unique structural features and diverse biological activities. Compared to other similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
88965-06-4 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |
Clave InChI |
UOROXKCDZAHOMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11840412.png)






![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11840476.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)

